REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[C:6]1(=O)[C:15]2[C:10](=[CH:11][N:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][NH:7]1>ClC1C=CC=CC=1>[Cl:3][C:6]1[C:15]2[C:10](=[CH:11][N:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
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184 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
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C1(NC=CC2=CN=CC=C12)=O
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Type
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CUSTOM
|
Details
|
Under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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stirred at this temperature for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
washed with chlorobenzene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CN=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |